4-Chlorobenzyl thiocyanate
Description
Overview of Halogenated Benzyl (B1604629) Thiocyanates in Synthetic Chemistry
Halogenated benzyl thiocyanates are a class of organic compounds characterized by a benzyl group substituted with one or more halogen atoms and a thiocyanate (B1210189) (-SCN) functional group. These compounds are important intermediates in organic synthesis. The presence of the halogen atom and the thiocyanate group provides multiple reaction sites, allowing for a diverse range of chemical transformations.
The thiocyanate group is a versatile functional group that can be converted into other sulfur-containing moieties such as thiols, thioethers, and isothiocyanates. researchgate.net This versatility makes halogenated benzyl thiocyanates valuable precursors for the synthesis of various sulfur-containing compounds, including those with potential pharmacological activity. researchgate.netrsc.org
Academic Significance in Organic Transformations
4-Chlorobenzyl thiocyanate is a notable compound within the family of halogenated benzyl thiocyanates. Its academic significance lies in its role as a precursor and reactant in various organic transformations. For instance, it can be isomerized to 4-chlorobenzyl isothiocyanate, a reaction that has been studied in detail. researchgate.net This isomerization is a key step in the synthesis of more complex molecules. researchgate.net
Furthermore, the thiocyanate group in this compound can participate in nucleophilic substitution reactions, making it a useful synthon for introducing the 4-chlorobenzyl moiety into other molecules. nih.gov Research has also explored its use in the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry. nih.gov For example, it has been used in the synthesis of 2-(4-chlorobenzyl)-6-arylimidazo[2,1-b] researchgate.netresearchgate.netmdpi.comthiadiazoles, which have shown cytotoxic activity. nih.gov
Research Trajectories in the Biological Activity of Thiocyanate Compounds
Organic thiocyanates, as a class of compounds, have been investigated for a range of biological activities. mdpi.combohrium.com Research has shown that some organic thiocyanates exhibit antimicrobial, antifungal, and antitumor properties. mdpi.comontosight.ainih.gov The biological activity of these compounds is often attributed to the thiocyanate functional group. nih.gov
While specific research on the biological activity of this compound is part of broader studies, the general trend in thiocyanate research points towards exploring their potential as therapeutic agents. ontosight.ai For instance, allylic thiocyanates bearing halogenated aryl groups have demonstrated significant antimicrobial activity. nih.gov The investigation into the cytotoxic effects of derivatives of this compound highlights a research trajectory focused on anticancer applications. nih.gov
Contextualization within Modern Chemical Synthesis and Mechanistic Inquiry
In the context of modern chemical synthesis, this compound is relevant due to the increasing interest in developing efficient and sustainable synthetic methods. The development of photocatalyzed and electrochemically induced thiocyanation reactions represents a greener approach to synthesizing compounds like this compound. rsc.org These methods often operate under mild conditions and can offer high selectivity. acs.org
Mechanistic inquiries into reactions involving this compound and related compounds contribute to a deeper understanding of reaction pathways and intermediates. nih.govmarquette.edu For example, studies on the reactions of alkyl mesylates with the thiocyanate ion have provided insights into the kinetics and mechanisms of nucleophilic substitution reactions. researchgate.net Understanding these mechanisms is crucial for optimizing reaction conditions and designing new synthetic routes.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2082-64-6 |
| Molecular Formula | C₈H₆ClNS |
| Molecular Weight | 183.66 g/mol |
| Boiling Point | 108 °C (1 mmHg) |
| Density | 1.26 g/cm³ |
Data sourced from Avantor. avantorsciences.com
Properties
IUPAC Name |
(4-chlorophenyl)methyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c9-8-3-1-7(2-4-8)5-11-6-10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVXZQSGKZLSOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174934 | |
| Record name | Thiocyanic acid, 4-chlorobenzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2082-64-6 | |
| Record name | (4-Chlorophenyl)methyl thiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2082-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiocyanic acid, 4-chlorobenzyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorbenzylthiocyanat | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56501 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiocyanic acid, 4-chlorobenzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chlorobenzyl Thiocyanate
Classical Nucleophilic Substitution Approaches
The reaction of benzyl (B1604629) halides with thiocyanate (B1210189) salts stands as a cornerstone in the synthesis of 4-Chlorobenzyl thiocyanate. This method is predicated on the principles of nucleophilic substitution, where the thiocyanate anion displaces a halide from the benzylic carbon.
Reaction of Benzyl Halides with Thiocyanate Salts
The most common approach for synthesizing this compound involves the direct reaction of 4-chlorobenzyl chloride with a thiocyanate salt, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN). The thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it can attack from either the sulfur or the nitrogen atom. In the case of primary benzyl halides like 4-chlorobenzyl chloride, the reaction predominantly occurs at the sulfur atom, leading to the formation of the desired thiocyanate. However, the formation of the isomeric isothiocyanate can be a competing reaction, particularly under certain conditions.
Solvent System Optimization in Thiocyanate Synthesis
The choice of solvent plays a critical role in the efficiency and selectivity of the thiocyanation reaction. A variety of solvents can be employed, with their polarity and ability to solvate the cation of the thiocyanate salt influencing the reaction rate and product distribution. Phase-transfer catalysis (PTC) has emerged as a highly effective technique to facilitate the reaction between the water-soluble thiocyanate salt and the organic-soluble benzyl halide. Catalysts like polyethylene (B3416737) glycol (PEG) and quaternary ammonium (B1175870) salts are instrumental in transporting the thiocyanate anion into the organic phase where the reaction occurs.
For instance, the use of Polyethylene glycol 400 (PEG400) as a phase-transfer catalyst in a solvent-free microwave-assisted reaction has been shown to be a rapid and efficient method for the synthesis of benzyl thiocyanates. missouri.edu This approach aligns with the principles of green chemistry by minimizing the use of volatile organic solvents.
Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is paramount for maximizing the yield of this compound while minimizing the formation of byproducts. Key parameters include temperature, reaction time, and the nature of the catalyst.
Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times and improve yields. In a study on the synthesis of various substituted benzyl thiocyanates, including the chloro-substituted analogue, high yields were achieved in a matter of minutes under microwave irradiation in the presence of PEG400.
The structure of the phase-transfer catalyst can also influence the regioselectivity of the reaction. Studies have shown that the choice of catalyst can control the ratio of thiocyanate to isothiocyanate products. znaturforsch.com For the preparation of the thiocyanate isomer, a liquid-liquid phase-transfer catalysis process at around 100°C is often preferred, as it exclusively yields the thiocyanate. znaturforsch.com
Table 1: Comparison of Reaction Conditions for the Synthesis of Substituted Benzyl Thiocyanates Data adapted from a study on microwave-assisted synthesis of benzyl thiocyanates.
| Entry | Substrate | Catalyst | Power (W) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzyl chloride | PEG400 | 300 | 3 | 92 |
| 2 | 4-Methylbenzyl chloride | PEG400 | 300 | 3 | 94 |
| 3 | 4-Chlorobenzyl chloride | PEG400 | 300 | 3 | 92 |
| 4 | 4-Bromobenzyl chloride | PEG400 | 300 | 3 | 93 |
| 5 | 4-Methoxybenzyl chloride | PEG400 | 300 | 3 | 95 |
| 6 | 4-Nitrobenzyl chloride | PEG400 | 300 | 4 | 90 |
Alternative Synthetic Pathways
Beyond the classical nucleophilic substitution of benzyl halides, alternative methodologies have been developed to access this compound, often starting from different precursors or employing novel catalytic systems.
Conversion of Benzyl Alcohols to Thiocyanates
The direct conversion of benzyl alcohols to benzyl thiocyanates presents an alternative route that avoids the need for benzyl halides. One notable method for this transformation is the Mitsunobu reaction. organic-chemistry.org This reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, including thiocyanates, through an inversion of stereochemistry. organic-chemistry.org The reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD), to activate the alcohol. The activated alcohol can then be displaced by a suitable nucleophile, in this case, the thiocyanate ion.
While the Mitsunobu reaction is a powerful tool, it is important to note that it generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts, which may require careful purification to remove. organic-synthesis.com
Photocatalytic S-H Bond Cyanation
A more recent and greener approach involves the photocatalytic cyanation of thiols. This method allows for the direct synthesis of thiocyanates from the corresponding thiol derivatives through the formation of a C-S bond. In one reported example, the photocatalytic S-H bond cyanation of 4-methylbenzenethiol (B89573) was achieved using ammonium thiocyanate as the cyanating agent in the presence of a photocatalyst like Rose Bengal under visible light irradiation. mdpi.com This methodology offers a direct and atom-economical route to aryl and benzyl thiocyanates. The proposed mechanism likely involves the generation of a thiyl radical, which then reacts with the cyanide source. mdpi.com This approach is still under development but holds promise for a more sustainable synthesis of thiocyanates.
Advanced Synthetic Techniques
The synthesis of this compound can be efficiently achieved through advanced methodologies that offer improvements in reaction rates, yields, and scalability. These techniques are crucial for both laboratory-scale research and potential industrial applications.
Application of Phase Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. ijirset.com In the synthesis of this compound, the reaction involves the nucleophilic substitution of the chloride on 4-chlorobenzyl chloride with a thiocyanate anion (SCN⁻), often from a salt like potassium thiocyanate (KSCN).
The core of PTC involves a catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, which transports the nucleophilic anion from the aqueous or solid phase into the organic phase where the 4-chlorobenzyl chloride is dissolved. ijirset.comprinceton.edu This transfer overcomes the insolubility of the reactants, accelerating the reaction. Benzyl halides are particularly well-suited substrates for PTC-mediated S N 2 reactions, often resulting in clean and rapid conversions with high yields. phasetransfer.com
The structure of the phase-transfer catalyst can significantly influence the regioselectivity of the reaction. The thiocyanate anion is an ambident nucleophile, meaning it can attack via the sulfur atom to form a thiocyanate or via the nitrogen atom to form an isothiocyanate. znaturforsch.com Research on the benzylation of KSCN has shown that catalyst selection can control the ratio of benzyl thiocyanate to benzyl isothiocyanate. znaturforsch.com "Hard" cations like tetramethylammonium (B1211777) (NMe₄⁺) tend to favor one isomer, while larger, "softer" cations like tetraphenylphosphonium (B101447) (PPh₄⁺) may favor the other, especially at elevated temperatures where the thermodynamically more stable isothiocyanate is formed. znaturforsch.com For the selective synthesis of this compound, reaction conditions are optimized to favor the kinetic product.
Table 1: Common Phase-Transfer Catalysts and Reaction Parameters
| Catalyst Type | Example Catalyst | Typical Reaction Conditions | Key Advantages |
|---|---|---|---|
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB) | Solid-liquid or liquid-liquid biphasic system, moderate temperatures (e.g., 60-100°C) | High reaction rates, good yields, catalyst recyclability. |
| Quaternary Phosphonium Salts | Tetrabutylphosphonium chloride (TBPC) | Often used for higher temperature applications due to greater thermal stability. | Enhanced stability, can influence product selectivity. |
Continuous Flow Reactor Implementations for Scaled Synthesis
For the large-scale synthesis of this compound, continuous flow chemistry presents significant advantages over traditional batch processing. springernature.com Flow reactors handle reactants in continuously moving streams within a network of tubes or microreactors. This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, consistency, and yield. springernature.comnih.gov
The implementation of a continuous flow system for this synthesis would typically involve pumping a solution of 4-chlorobenzyl chloride in an organic solvent and an aqueous solution of a thiocyanate salt (with a phase-transfer catalyst) through a heated reactor coil. The small dimensions of the reactor ensure rapid heat and mass transfer, allowing for precise temperature control and preventing the formation of hot spots, which can be a concern in exothermic reactions. springernature.com The enhanced mixing in flow reactors maximizes the interfacial area between the two phases, greatly accelerating the PTC-mediated reaction. princeton.edu This approach is highly scalable; production can be increased by simply running the system for longer periods or by "scaling out" (running multiple reactors in parallel). nih.gov
Table 2: Comparison of Batch vs. Continuous Flow Synthesis
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Scalability | Difficult; often requires re-optimization of conditions. | Straightforward; achieved by extending run time or parallelization. |
| Safety | Higher risk due to large volumes of reactants and potential for thermal runaway. | Inherently safer due to small reactor volumes and excellent heat dissipation. |
| Process Control | Less precise control over temperature and mixing. | Precise control over reaction parameters, leading to higher reproducibility. |
| Yield & Purity | Can be lower due to side reactions and decomposition over long reaction times. | Often higher due to short reaction times and precise control, minimizing by-product formation. |
Purification and Isolation Methodologies for Research Purity
Achieving high purity is essential for the use of this compound in research applications. This requires effective purification techniques to remove unreacted starting materials, the catalyst, and any by-products, such as the isomeric 4-chlorobenzyl isothiocyanate.
Anion-Exchange Resin Utilization
Anion-exchange resins are solid polymers containing positively charged functional groups that can reversibly bind anions. eichrom.com This technique can be ingeniously applied to the purification of this compound. One strategy involves using a resin pre-loaded with thiocyanate ions to act as both the reagent and a heterogeneous catalyst support. researchgate.net In this method, a solution of 4-chlorobenzyl chloride is passed through a column packed with the thiocyanate-form resin. The reaction occurs on the resin, and the desired product, being neutral, elutes from the column, while unreacted chloride ions are captured by the resin. researchgate.net
Alternatively, anion-exchange resins can be used in a more traditional purification role to remove anionic impurities after the reaction is complete. For instance, if excess inorganic thiocyanate salt is used in the synthesis, the crude product mixture can be passed through an anion-exchange column (in the chloride or hydroxide (B78521) form) to capture the residual thiocyanate anions, allowing the neutral organic product to pass through. researchgate.netgoogle.com
Table 3: Application of Anion-Exchange Resins
| Application | Description | Advantages |
|---|---|---|
| Reagent & Support | Resin is pre-loaded with SCN⁻ ions and reacts with the substrate. | Simplifies product isolation as the reagent is immobilized; minimizes by-products in the solution. researchgate.net |
| Impurity Scavenging | Crude product is passed through the resin to bind and remove unreacted SCN⁻ or other anionic impurities. | Effective for removing inorganic salts and other ionic contaminants from the organic product. |
Chromatographic Purification Strategies
Chromatography is a cornerstone of purification in chemical research. For this compound, several chromatographic methods can be employed to achieve high purity.
Column Chromatography: This is the most common laboratory-scale purification technique. The crude product is loaded onto a column of solid adsorbent, typically silica (B1680970) gel, and a solvent (eluent) is passed through the column. Separation occurs based on the differential adsorption of the components to the silica. This compound, being a relatively polar compound, can be separated from less polar impurities (like residual 4-chlorobenzyl chloride) and more polar by-products by carefully selecting the eluent system, often a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).
High-Performance Liquid Chromatography (HPLC): For achieving the highest levels of purity, preparative reversed-phase HPLC is an excellent option. In this technique, the stationary phase is non-polar (e.g., C18-modified silica), and a polar mobile phase is used. A method for analyzing benzyl thiocyanate using a C18 column with a mobile phase of acetonitrile (B52724) and water has been described, and this method is scalable for preparative separations. sielc.com This would effectively separate this compound from any potential isothiocyanate isomer, as the two have different polarities. nih.gov
Table 4: Chromatographic Methods for Purifying this compound
| Technique | Stationary Phase | Mobile Phase Principle | Primary Application |
|---|---|---|---|
| Column Chromatography | Silica Gel (Polar) | Non-polar/polar solvent mixture (e.g., Hexane/Ethyl Acetate). | General purification to remove starting materials and major by-products. |
| Reversed-Phase HPLC | C18-Silica (Non-polar) | Polar solvent mixture (e.g., Acetonitrile/Water). | High-purity separation, particularly effective for resolving isomers like thiocyanate and isothiocyanate. sielc.com |
Chemical Reactivity and Transformational Chemistry of 4 Chlorobenzyl Thiocyanate
Nucleophilic Reactivity of the Thiocyanate (B1210189) Moiety
The thiocyanate group (–S–C≡N) in 4-chlorobenzyl thiocyanate presents an electrophilic sulfur atom, making it susceptible to attack by nucleophiles. This reactivity is central to its role in synthetic chemistry.
This compound can react with thiolates (RS⁻) or thiols (RSH) in a nucleophilic substitution reaction to form unsymmetrical disulfides. In this process, the nucleophilic sulfur of the thiol or thiolate attacks the electrophilic sulfur atom of the this compound. This results in the cleavage of the S–CN bond and the displacement of the cyanide ion (CN⁻) as a leaving group, leading to the formation of a new S–S bond. Thiol-disulfide exchange reactions are fundamental in organic chemistry and biochemistry. researchgate.net
Table 1: Nucleophilic Substitution Leading to Disulfide Formation
| Reactant 1 | Nucleophile (Reactant 2) | Product | Leaving Group |
| This compound | Thiolate (R-S⁻) | 4-Chlorobenzyl alkyl disulfide | Cyanide (CN⁻) |
The thiocyanate group can be cleaved through electrochemical reduction. wikipedia.org This process involves the addition of electrons to the molecule, which selectively breaks the sulfur-cyanide (S-CN) bond. The reduction of this compound yields the corresponding 4-chlorobenzyl thiolate anion (4-Cl-C₆H₄-CH₂-S⁻) and a cyanide ion. wikipedia.org The generated thiolate is a potent nucleophile and can be used in situ for subsequent reactions or protonated to form the corresponding thiol.
Table 2: Products of Electrochemical Reduction
| Compound | Reduction Product 1 | Reduction Product 2 |
| This compound | 4-Chlorobenzyl thiolate | Cyanide ion |
Isomerization Studies to Isothiocyanate Forms
Organic thiocyanates can exist in equilibrium with their isothiocyanate isomers (R–N=C=S). wikipedia.org This isomerization represents a significant chemical transformation for this compound.
The conversion of this compound to 4-chlorobenzyl isothiocyanate can be induced by heat or facilitated by catalysts. rsc.org Thermodynamically, the isothiocyanate isomer is often more stable, and heating provides the necessary activation energy for the rearrangement to occur. rsc.orgchemrxiv.org The reaction can also be catalyzed by various species, including excess thiocyanate ions, which can promote the isomerization through nucleophilic attack. wikipedia.org For benzylic substrates like this compound, the mechanism may involve the formation of an intimate ion pair, consisting of the 4-chlorobenzyl carbocation and the ambidentate thiocyanate anion, which can then recombine via the nitrogen atom to form the more stable isothiocyanate.
The position of the equilibrium between the thiocyanate and isothiocyanate forms is influenced by several factors. While thiocyanates are often the kinetically favored product in synthesis, the isothiocyanates are typically the thermodynamically favored ones. rsc.org
Key factors that shift the equilibrium toward the isothiocyanate form include:
Temperature: Higher temperatures generally favor the formation of the more stable isothiocyanate isomer. rsc.orgchemrxiv.org
Solvent Polarity: Polar solvents can stabilize the ionic intermediates or transition states involved in the rearrangement, thereby influencing the rate of isomerization.
Catalysts: The presence of nucleophilic catalysts, such as halide or thiocyanate ions, can accelerate the attainment of equilibrium. wikipedia.org
Substrate Structure: The stability of the carbocation intermediate plays a role. Benzylic systems, like the 4-chlorobenzyl group, can stabilize a positive charge through resonance, facilitating the Sₙ1-like isomerization process. wikipedia.org
Table 3: Factors Favoring Isothiocyanate Formation
| Factor | Influence on Equilibrium | Rationale |
| Increased Temperature | Shifts toward isothiocyanate | Provides activation energy to overcome the barrier to the more thermodynamically stable isomer. rsc.org |
| Presence of Catalysts | Accelerates equilibrium | Catalysts like SCN⁻ can facilitate the rearrangement via nucleophilic pathways. wikipedia.org |
| Substrate Structure | Favors isomerization | Benzylic groups stabilize carbocation-like transition states. wikipedia.org |
Role as a Building Block in Organic Synthesis
Organic thiocyanates are recognized as valuable building blocks in organic synthesis because they provide access to a wide range of sulfur-containing functional groups and molecular scaffolds. wikipedia.orgnih.gov this compound serves as a key precursor for introducing the 4-chlorobenzylthio (4-Cl-C₆H₄-CH₂-S–) moiety into various molecules. Through the reactions described above, it can be readily converted into thiols, disulfides, and other derivatives. Its ability to isomerize to the corresponding isothiocyanate also opens up pathways for the synthesis of thioureas, thiocarbamates, and various nitrogen- and sulfur-containing heterocyclic compounds. wikipedia.org
Synthesis of Thioethers via Alkylation Reactions
The synthesis of thioethers, or sulfides, is a fundamental transformation in organic chemistry, often accomplished through the S-alkylation of thiols. This reaction typically involves the nucleophilic attack of a thiolate anion on an alkyl halide, displacing the halide to form a new carbon-sulfur bond. While alkyl halides are the most common alkylating agents in these reactions, other substrates with suitable leaving groups can also be employed prepchem.comarkat-usa.org.
In principle, this compound can act as an alkylating agent. The thiocyanate group (SCN⁻) is a pseudohalide and can function as a leaving group in nucleophilic substitution reactions. A thiolate nucleophile could attack the benzylic carbon of this compound, displacing the thiocyanate anion to form a 4-chlorobenzyl thioether. This process would follow a standard SN2 mechanism, where the reactivity is influenced by the strength of the nucleophile and the stability of the leaving group youtube.com.
However, the use of benzyl (B1604629) thiocyanates for this specific purpose is not as extensively documented as the use of the corresponding benzyl halides (e.g., 4-chlorobenzyl chloride or bromide). The reaction of thiols with benzyl halides in the presence of a base is a robust and widely adopted method for preparing benzyl thioethers arkat-usa.org. The choice of precursor is often dictated by availability, cost, and reaction efficiency. While the alkylation of thiols with this compound is mechanistically plausible, the literature predominantly favors the use of 4-chlorobenzyl halides for the synthesis of the corresponding thioethers prepchem.com.
Intermediate in Complex Heterocyclic Compound Synthesis (e.g., Imidazo[2,1-b]nih.govnih.govnih.govthiadiazoles)
This compound contains the essential structural motif for incorporation into complex heterocyclic systems, which are of significant interest in medicinal chemistry. One such prominent heterocyclic scaffold is imidazo[2,1-b] nih.govnih.govnih.govthiadiazole. Numerous derivatives of this system featuring a 4-chlorobenzyl group have been synthesized and investigated for their biological activities, including anticancer and anti-inflammatory properties nih.govnih.govmdpi.com.
The general and established synthetic route to 2,6-disubstituted imidazo[2,1-b] nih.govnih.govnih.govthiadiazoles involves a key condensation reaction. This reaction occurs between a 2-amino-5-substituted-1,3,4-thiadiazole and a substituted α-haloketone (such as phenacyl bromide) in a suitable solvent like ethanol (B145695) mdpi.com.
To synthesize derivatives containing the 4-chlorobenzyl group at the 2-position of the final heterocycle, the required intermediate is 2-amino-5-(4-chlorobenzyl)-1,3,4-thiadiazole . The synthesis of this crucial precursor is typically achieved through the cyclization of a derivative of 4-chlorophenylacetic acid with thiosemicarbazide, often in the presence of a dehydrating agent like phosphorus oxychloride nih.govmdpi.comgoogle.com. Once formed, this 2-amino-5-(4-chlorobenzyl)-1,3,4-thiadiazole intermediate is reacted with various α-haloketones to yield the target 2-(4-chlorobenzyl)-6-aryl-imidazo[2,1-b] nih.govnih.govnih.govthiadiazole compounds nih.govderpharmachemica.com.
Thus, while not always used directly in the cyclization step, this compound represents a key source of the 4-chlorobenzyl moiety that is integral to the structure of these complex and biologically active heterocyclic compounds.
Participation in Dithiocarbamate (B8719985) Salt Reactions for Carbodithioate Ester Formation
A well-documented transformation involving this compound is its reaction with dithiocarbamate salts to form S-alkyl carbodithioate esters. This reaction provides an efficient, transition-metal-free method for creating C–S bonds and synthesizing functionalized organosulfur compounds.
In this reaction, the dithiocarbamate salt acts as a sulfur nucleophile, attacking the benzylic carbon of the this compound. This results in the displacement of the thiocyanate ion (SCN⁻) and the formation of an S-(4-chlorobenzyl) carbodithioate ester. The process is generally smooth and efficient for various chloro-substituted benzyl thiocyanates.
Research has demonstrated that this compound reacts effectively with a range of dithiocarbamate salts derived from different secondary amines (e.g., morpholine, piperidine, pyrrolidine) in an aqueous medium. The reactions proceed to completion within a few hours at room temperature, providing good to excellent yields of the corresponding carbodithioate esters. The specific findings from these studies, including reactants, reaction times, and product yields, are detailed in the table below.
| Entry | Dithiocarbamate Salt Source (Amine) | Product | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Pyrrolidine | S-(4-Chlorobenzyl) pyrrolidine-1-carbodithioate | 3.0 | 85 |
| 2 | Piperidine | S-(4-Chlorobenzyl) piperidine-1-carbodithioate | 3.0 | 84 |
| 3 | Morpholine | S-(4-Chlorobenzyl) morpholine-4-carbodithioate | 2.5 | 92 |
| 4 | N-Methylaniline | S-(4-Chlorobenzyl) methyl(phenyl)carbodithioate | 3.5 | 81 |
Mechanistic Investigations of Biological Activity
Antimitotic Mechanisms of Action
Research has primarily focused on the antimitotic capabilities of 4-Chlorobenzyl thiocyanate (B1210189) and its analogs, revealing a multi-faceted interaction with the cellular machinery of cell division. Much of the detailed mechanistic work has been performed on the related compound, 2,4-dichlorobenzyl thiocyanate (DCBT), with studies indicating that 4-Chlorobenzyl thiocyanate possesses even greater activity. nih.govpnas.orgpnas.org
Disruption of Cellular Microtubule Dynamics
Microtubules are essential cytoskeletal structures that play a critical role in mitotic spindle formation and chromosome separation during cell division. mdpi.comcytoskeleton.com this compound exerts its antimitotic effect by severely disrupting the normal dynamics of these microtubules. In cellular models, treatment with the related compound DCBT leads to an extreme reorganization of the microtubule network. nih.govpnas.orgpnas.orgnih.gov Most of the normal microtubules disappear, and the remaining tubulin-containing structures form abnormal bundles or aggregates. nih.govpnas.orgpnas.orgnih.gov This profound alteration of microtubule morphology effectively halts the process of mitosis, preventing cell proliferation.
Inhibition of Tubulin Polymerization In Vitro
The disruption of microtubules observed in cells is a direct consequence of the compound's effect on tubulin, the protein subunit that polymerizes to form microtubules. In cell-free in vitro assays, DCBT has been shown to irreversibly inhibit the polymerization of purified tubulin. nih.govpnas.orgpnas.orgnih.gov This inhibition prevents the formation of new microtubules, a critical process for the dynamic instability required for proper mitotic spindle function. cytoskeleton.com Structure-function studies have demonstrated that the thiocyanate moiety is crucial for this activity. Furthermore, these studies highlighted the potency of chlorinated derivatives compared to the parent compound, benzyl (B1604629) thiocyanate. nih.govpnas.orgpnas.org
| Compound | Relative Activity | Reference |
|---|---|---|
| Benzyl thiocyanate | Weak | nih.govpnas.orgpnas.org |
| 2-Chlorobenzyl thiocyanate | Intermediate | nih.govpnas.orgpnas.org |
| This compound | More active than 2-chlorobenzyl thiocyanate | nih.govpnas.orgpnas.org |
| 2,4-Dichlorobenzyl thiocyanate (DCBT) | High | nih.govpnas.orgpnas.orgnih.gov |
Inducement of Apoptosis in Cellular Models
The disruption of the cell cycle caused by microtubule inhibitors often leads to programmed cell death, or apoptosis. Benzyl isothiocyanate (BITC), a closely related compound, has been shown to induce apoptosis in various cancer cell lines. nih.govnih.govmdpi.comphcog.com The mechanism frequently involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of caspase cascades—key executioners of apoptosis. nih.govnih.gov BITC-induced apoptosis is associated with the loss of mitochondrial membrane potential and can be attenuated by ROS scavengers. nih.gov This suggests that the cytotoxic effects of compounds like this compound are not merely due to mitotic arrest but also actively trigger cellular self-destruction pathways.
Specificity of Interaction with Tubulin Subunits
The interaction between these thiocyanate compounds and tubulin is highly specific. The mechanism of action for DCBT is through the alkylation of sulfhydryl groups on the tubulin protein. nih.gov This reaction forms a mixed disulfide with the 2,4-dichlorobenzyl mercaptan moiety and releases a cyanate (B1221674) anion. nih.gov Studies using radiolabeled DCBT confirmed that the most prominently labeled protein in treated cell extracts was β-tubulin. nih.gov At equimolar concentrations of the drug and tubulin, β-tubulin is the predominantly alkylated subunit. nih.gov This specific covalent modification of cysteine residues on β-tubulin is believed to be the key event that inhibits its ability to polymerize correctly, leading to the observed antimitotic effects. nih.gov The high cysteine content of tubulin likely makes it the most sensitive cellular target for this class of compounds. nih.gov
Antimicrobial Activity and Cellular Targets
In addition to their antimitotic properties, thiocyanates and isothiocyanates exhibit significant antimicrobial activity against a range of pathogens.
Inhibition of Bacterial Growth
The antimicrobial action of thiocyanates is often linked to the oxidation of bacterial sulfhydryl groups, which are crucial for the function of many essential enzymes. nih.gov This oxidation can inhibit vital metabolic pathways, such as respiration, leading to a bacteriostatic or bactericidal effect. nih.gov Aromatic isothiocyanates, a class that includes this compound, are considered particularly effective antimicrobial agents. nih.govmdpi.comresearchgate.net Their aromatic nature is thought to enhance their ability to cross bacterial cell membranes, allowing them to reach their intracellular targets more efficiently than their aliphatic counterparts. mdpi.comresearchgate.net Studies on various aromatic isothiocyanates have demonstrated growth-inhibiting activity against both Gram-positive and Gram-negative bacteria, including pathogenic species like Clostridium perfringens and Escherichia coli. nih.govresearchgate.net
| Bacterial Strain | Observed Effect | Compound Class | Reference |
|---|---|---|---|
| Clostridium perfringens | Strongly Inhibited | Aromatic Isothiocyanates | nih.govresearchgate.net |
| Clostridium difficile | Strongly Inhibited | Aromatic Isothiocyanates | nih.govresearchgate.net |
| Escherichia coli | Moderately Inhibited | Aromatic Isothiocyanates | nih.govresearchgate.net |
| Bifidobacterium species | No Inhibition | Aromatic Isothiocyanates | nih.govresearchgate.net |
| Lactobacillus species | No Inhibition | Aromatic Isothiocyanates | nih.govresearchgate.net |
Disruption of Bacterial Cell Wall Synthesis and Function
The bacterial cell wall, a structure essential for maintaining cell shape and resisting osmotic pressure, is a primary target for many antimicrobial agents. Its main component, peptidoglycan, is a vast polymer of sugars and amino acids. nih.gov The synthesis of peptidoglycan is a complex process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space, involving numerous enzymatic steps. nih.gov This intricate pathway, crucial for bacterial survival, presents multiple opportunities for inhibition by antibacterial compounds. nih.govnih.gov
While the disruption of the bacterial cell envelope is a known mechanism for some related organosulfur compounds, such as benzyl isothiocyanate which primarily affects the cell membrane, the specific targeting and disruption of peptidoglycan synthesis by this compound is not a well-documented mechanism in the available scientific literature. nih.govplos.org The mode of action for many thiocyanates often involves other cellular targets.
Role in Host Defense Mechanisms (e.g., Hypothiocyanous Acid Formation)
The thiocyanate ion (SCN⁻) is an integral component of the innate immune system in mammals. nih.gov It serves as a crucial substrate for peroxidase enzymes, such as lactoperoxidase and myeloperoxidase, which are present in bodily secretions like saliva and airway lining fluid. nih.gov These enzymes catalyze the reaction between thiocyanate and hydrogen peroxide (H₂O₂), which is produced by host cells during inflammation, to generate hypothiocyanous acid (HOSCN). nih.gov
HOSCN is a potent, yet selective, antimicrobial agent. nih.gov Unlike more aggressive oxidants like hypochlorous acid (bleach), HOSCN preferentially targets and oxidizes thiol groups (sulfhydryl groups) in microbial proteins. This selective action disrupts essential metabolic and structural proteins in pathogens, leading to inhibition of growth or cell death, while being better tolerated by host tissues. nih.gov As a compound bearing the thiocyanate moiety, this compound has the potential to influence this host defense pathway by acting as a source of the thiocyanate substrate required for HOSCN production.
Structure-Activity Relationship (SAR) Studies
Influence of Chloro-Substitution Position (e.g., Para vs. Ortho) on Bioactivity
Essentiality of the Thiocyanate Moiety for Biological Efficacy
The thiocyanate (-SCN) group is the defining functional moiety of this compound and is essential for its characteristic biological activity. This is evident when comparing it to its isomer, 4-chlorobenzyl isothiocyanate, which has the functional group (-NCS). Although they are isomers, the difference in the atom sequence (R-S-C≡N vs. R-N=C=S) results in significantly different chemical reactivity and, consequently, different biological and mechanistic profiles. wikipedia.org
For instance, studies comparing the parent compounds, benzyl thiocyanate (BTC) and benzyl isothiocyanate (BITC), in the context of chemoprevention of diethylnitrosamine-induced hepatocarcinogenesis in rats, found that while both compounds showed inhibitory effects, BITC was significantly more potent. nih.gov This demonstrates that the specific linkage of the thiocyanate group is a critical determinant of the type and magnitude of the biological response. Furthermore, the role of the thiocyanate group as a substrate for producing antimicrobial HOSCN is unique to the R-SCN structure, further underscoring its essentiality for this specific host-defense-related mechanism. nih.gov
Comparative Biological Activities of Related Thiocyanate Compounds
The biological activity of benzyl thiocyanate can be significantly modulated by the presence of substituents on the benzene (B151609) ring and by the isomeric form of the thiocyanate group. A direct comparison between benzyl thiocyanate (BTC) and its isomer, benzyl isothiocyanate (BITC), provides insight into the importance of the functional group's structure.
In a study on DEN-induced liver cancer in rats, dietary administration of BITC resulted in a statistically significant reduction in both the incidence and average number of liver neoplasms. nih.gov In contrast, the reduction observed with BTC was not statistically significant, indicating a lower chemopreventive efficacy under the study's conditions. nih.gov This highlights a significant difference in the biological potency between the two isomers. The introduction of a chlorine atom at the 4-position of the benzyl ring in this compound is expected to further modify the parent compound's activity by altering its lipophilicity and electronic properties, which can affect its absorption, distribution, metabolism, and interaction with molecular targets.
| Treatment Group | Number of GST-P-Positive Foci (per cm²) | Number of GGT-Positive Foci (per cm²) |
|---|---|---|
| DEN alone | 15.2 ± 3.5 | 10.5 ± 2.9 |
| DEN + BITC (100 ppm) | 5.1 ± 2.2 | 4.1 ± 1.8 |
| DEN + BTC (100 ppm) | 12.3 ± 4.1 | 6.9 ± 2.4 |
| Significantly different from DEN alone group (P<0.05). Data are presented as mean ± standard deviation. GST-P: Glutathione S-transferase placental form. GGT: γ-glutamyltranspeptidase. |
Theoretical and Computational Studies of 4 Chlorobenzyl Thiocyanate
Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) and other quantum chemical calculations are instrumental in elucidating the electronic structure of molecules. mdpi.com For 4-chlorobenzyl thiocyanate (B1210189), these studies can map out the distribution of electrons and predict the most probable sites for chemical reactions.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.comtaylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com
A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com In the case of 4-chlorobenzyl thiocyanate, the electron-withdrawing nature of the chlorine atom on the benzene (B151609) ring and the thiocyanate group would be expected to influence the energies of these frontier orbitals. Theoretical calculations for similar structures, such as 8-chloro-3-((3-chlorobenzyl)thio)- mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyridine, have been performed to analyze these properties. mdpi.com The analysis helps in understanding the regions of the molecule most likely to participate in electrophilic or nucleophilic attacks. youtube.com
Table 1: Illustrative Frontier Orbital Data and Reactivity Descriptors
| Parameter | Symbol | Formula | Typical Value (Arbitrary Units) | Significance |
|---|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -9.5 eV | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.2 eV | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | 8.3 eV | Chemical reactivity, stability |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 4.15 eV | Resistance to change in electron distribution |
| Chemical Potential | μ | (EHOMO + ELUMO)/2 | -5.35 eV | Escaping tendency of electrons |
Note: The values in this table are illustrative and represent typical outputs from a computational analysis. They are not the experimentally determined values for this compound.
The distribution of atomic charges across the this compound molecule reveals its electrostatic potential and provides clues about its reactivity. Computational methods can calculate the net charges on each atom, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) centers.
Spectroscopic Property Simulations
Computational models are highly effective in simulating various types of molecular spectra. Theoretical calculations can predict the vibrational frequencies that would be observed in Fourier-transform infrared (FT-IR) and Raman spectroscopy. For molecules containing a thiocyanate group, the characteristic C≡N stretching vibration is a key feature. Simulations for methyl thiocyanate (MeSCN) have been used to understand how its vibrational frequency shifts in different solvent environments. nih.govresearchgate.net Similarly, for this compound, computational analysis could predict the frequencies of its characteristic vibrations, aiding in the interpretation of experimental spectra. These simulations provide a detailed assignment of vibrational modes to specific atomic motions within the molecule.
Computational Modeling of Reaction Pathways
Theoretical chemistry can be used to model the entire course of a chemical reaction, providing a detailed, step-by-step view of bond-breaking and bond-forming processes. By calculating the potential energy surface for a reaction, chemists can identify the transition states, intermediates, and the activation energy required for the reaction to proceed. This allows for the prediction of reaction mechanisms and kinetics. For this compound, such models could be employed to study its nucleophilic substitution reactions, where the thiocyanate group is displaced, or reactions involving the aromatic ring.
In Silico Structure-Activity Relationship (SAR) Modeling for Biological Insights
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing biologically active compounds. mdpi.com In silico SAR modeling uses computational methods to correlate the structural features of a molecule with its biological activity. For a series of related compounds, these models can identify the key molecular properties (descriptors) that govern their efficacy.
For this compound, SAR studies could provide insights into its potential as a therapeutic agent. For instance, studies on similar p-substituted benzyl (B1604629) derivatives have shown that the nature of the substituent on the benzyl ring can significantly influence antiparasitic activity. mdpi.com By creating a library of virtual analogs of this compound with different substituents on the benzene ring, researchers could use quantitative structure-activity relationship (QSAR) models to predict their biological activities. This approach helps in identifying which structural modifications are likely to enhance a desired biological effect, thereby guiding the synthesis of new and more potent compounds.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 8-chloro-3-((3-chlorobenzyl)thio)- mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyridine |
Q & A
Q. What are the established synthetic routes for 4-chlorobenzyl thiocyanate, and how can reaction efficiency be optimized?
A common method involves nucleophilic substitution using 4-chlorobenzyl chloride with thiocyanate salts (e.g., potassium thiocyanate) under reflux in polar aprotic solvents like ethanol or acetone. Catalysts such as anhydrous potassium carbonate improve yields by scavenging HCl . Reaction monitoring via TLC or HPLC ensures completion. Optimization includes controlling stoichiometry (excess thiocyanate salt) and reaction time (typically 6–12 hours). Recrystallization from ethanol enhances purity .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- FT-IR spectroscopy : Identifies the thiocyanate moiety (C≡N stretch at ~2100–2050 cm⁻¹) and distinguishes M-NCS vs. M-SCN bonding modes .
- NMR spectroscopy : H NMR confirms benzyl proton signals (δ 4.5–5.0 ppm for CH₂-SCN), while C NMR detects the thiocyanate carbon (δ 110–120 ppm) .
- HPLC/MS : Quantifies purity and detects degradation products using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What are the primary biological targets and mechanisms of action of this compound in cellular systems?
It disrupts microtubule dynamics by binding to β-tubulin, leading to microtubule aggregation and mitotic arrest. Prolonged incubation (>6 hours at 37°C) is required for irreversible inhibition of tubulin polymerization, as shown in KB carcinoma and CHO cell models . Cross-resistance studies in Colcemid-resistant cells confirm tubulin-specific targeting .
Advanced Research Questions
Q. How does the position of chlorine substitution on the benzyl ring influence the antimitotic activity of benzyl thiocyanate derivatives?
Chlorination at the para position (4-chloro) enhances activity compared to ortho (2-chloro) or unsubstituted derivatives. For example, this compound shows intermediate activity between benzyl thiocyanate (weak) and 2,4-dichlorobenzyl thiocyanate (strongest). This trend correlates with electron-withdrawing effects improving thiocyanate reactivity .
Q. What methodological approaches are required to study the kinetic binding parameters of this compound with tubulin?
- Stopped-flow spectroscopy : Measures rapid binding kinetics under pseudo-first-order conditions .
- Radiolabeled binding assays : Use C-labeled thiocyanate derivatives to quantify binding affinity (Kd) and time-dependent saturation .
- Global data analysis : Software like ReactLab Equilibria models complex interactions and calculates equilibrium constants .
Q. How can conflicting data on the anti-inflammatory effects of thiocyanate derivatives be resolved through experimental design?
Dose-response studies in animal models (e.g., cardiovascular or pulmonary systems) should define optimal thiocyanate concentrations. Evidence of an "L-shaped" association in renal function studies suggests protective effects peak at moderate levels (~50–100 μM), with toxicity at higher doses . Contradictions in anti-inflammatory outcomes may arise from tissue-specific responses, requiring organ-level metabolomic profiling .
Q. What strategies are effective in quantifying this compound degradation products in complex biological matrices?
- Anion-exchange resin separation : Isolates thiocyanate from serum/urine before quantification via König reaction (hypochlorite-mediated oxidation) .
- LC-MS/MS : Detects hydrolyzed products (e.g., benzyl alcohol derivatives) using multiple reaction monitoring (MRM) .
- Stability studies : Monitor pH-dependent degradation (e.g., acidic conditions accelerate hydrolysis) .
Q. How do structural modifications (e.g., halogen substitution, thiocyanate replacement) affect the specificity of microtubule disruption by benzyl thiocyanate analogs?
- Halogen addition : Dichloro derivatives (e.g., 2,4-dichlorobenzyl thiocyanate) increase tubulin binding affinity but reduce solubility.
- Thiocyanate replacement : Replacing SCN with cyanate (-OCN) abolishes activity, confirming the thiocyanate moiety’s essential role .
Q. What advanced computational methods can predict the interaction between this compound and its molecular targets?
Q. How does the stability of this compound in aqueous solutions vary with pH and ionic strength, and what analytical challenges arise?
Stability decreases under acidic (pH < 5) or high-ionic-strength conditions due to hydrolysis and ion-pairing effects. Challenges include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
